molecular formula C32H28N6 B12747594 1H-1,5-Benzodiazepine-2-carbonitrile, 7,7'-bis(2,3,4,5-tetrahydro-4-phenyl- CAS No. 87896-39-7

1H-1,5-Benzodiazepine-2-carbonitrile, 7,7'-bis(2,3,4,5-tetrahydro-4-phenyl-

Cat. No.: B12747594
CAS No.: 87896-39-7
M. Wt: 496.6 g/mol
InChI Key: ZWGMNHZTXJZGDK-UHFFFAOYSA-N
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Description

1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, including sedative, anxiolytic, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with additional tetrahydro-phenyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) typically involves the condensation of aromatic o-diamines with ketones. This reaction is often catalyzed by bismuth chloride (BiCl3) and carried out under mild conditions to achieve high yields . The process involves a one-pot condensation-cyclization reaction, where the aromatic o-diamines react with ketones to form the benzodiazepine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as molecular iodine, Lewis acids, and heteropoly acids are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) involves its interaction with specific molecular targets and pathways. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its sedative and anxiolytic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) is unique due to its additional tetrahydro-phenyl groups, which may enhance its pharmacological activity and specificity. This structural uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

CAS No.

87896-39-7

Molecular Formula

C32H28N6

Molecular Weight

496.6 g/mol

IUPAC Name

7-(2-cyano-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile

InChI

InChI=1S/C32H28N6/c33-19-25-17-29(21-7-3-1-4-8-21)37-31-15-23(11-13-27(31)35-25)24-12-14-28-32(16-24)38-30(18-26(20-34)36-28)22-9-5-2-6-10-22/h1-16,25-26,29-30,35-38H,17-18H2

InChI Key

ZWGMNHZTXJZGDK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C=C(C=C2)C3=CC4=C(C=C3)NC(CC(N4)C5=CC=CC=C5)C#N)NC1C6=CC=CC=C6)C#N

Origin of Product

United States

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